molecular formula C11H21NO3 B13489240 (2-Methylpentanoyl)-d-valine

(2-Methylpentanoyl)-d-valine

Cat. No.: B13489240
M. Wt: 215.29 g/mol
InChI Key: HHNRWCVGXHEGNF-YGPZHTELSA-N
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Description

(2-Methylpentanoyl)-d-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety attached to a 2-methylpentanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpentanoyl)-d-valine typically involves the reaction of valine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Valine+2-Methylpentanoyl chlorideThis compound+HCl\text{Valine} + \text{2-Methylpentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Valine+2-Methylpentanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpentanoyl)-d-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(2-Methylpentanoyl)-d-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpentanoyl)-d-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpentanoyl)-l-valine: An enantiomer of (2-Methylpentanoyl)-d-valine with similar chemical properties but different biological activity.

    (2-Methylbutanoyl)-d-valine: A structurally similar compound with a shorter carbon chain.

    (2-Ethylhexanoyl)-d-valine: A compound with a longer carbon chain, leading to different physical and chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a 2-methylpentanoyl group. This combination of features gives it distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

(2R)-3-methyl-2-(2-methylpentanoylamino)butanoic acid

InChI

InChI=1S/C11H21NO3/c1-5-6-8(4)10(13)12-9(7(2)3)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15)/t8?,9-/m1/s1

InChI Key

HHNRWCVGXHEGNF-YGPZHTELSA-N

Isomeric SMILES

CCCC(C)C(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CCCC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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